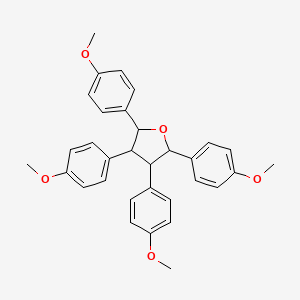
2,3,4,5-Tetrakis(4-methoxyphenyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is a complex organic compound characterized by its tetrahydrofuran core substituted with four methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran typically involves the reaction of 4-methoxybenzaldehyde with a suitable tetrahydrofuran derivative under controlled conditions. The reaction often employs catalysts such as palladium-based catalysts and triphenylphosphines . The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Wirkmechanismus
The mechanism by which 2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran exerts its effects is not fully understood. its molecular structure suggests that it can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and processes, making it a compound of interest for further study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: This compound shares the methoxyphenyl groups but has a different core structure.
Tetrakis(triphenylphosphine)palladium(0): Although not structurally similar, it is used in similar catalytic processes
Uniqueness
2,3,4,5-Tetrakis(4-methoxyphenyl)tetrahydrofuran is unique due to its tetrahydrofuran core, which imparts specific chemical and physical properties
Eigenschaften
CAS-Nummer |
67307-22-6 |
|---|---|
Molekularformel |
C32H32O5 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis(4-methoxyphenyl)oxolane |
InChI |
InChI=1S/C32H32O5/c1-33-25-13-5-21(6-14-25)29-30(22-7-15-26(34-2)16-8-22)32(24-11-19-28(36-4)20-12-24)37-31(29)23-9-17-27(35-3)18-10-23/h5-20,29-32H,1-4H3 |
InChI-Schlüssel |
RUUBBTWWNGNKMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C(C(OC2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


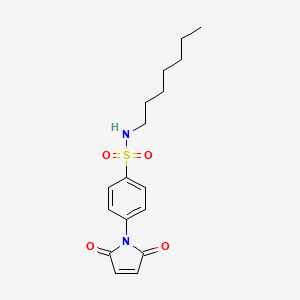
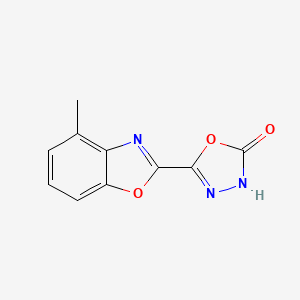
![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
![2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide](/img/structure/B12903255.png)
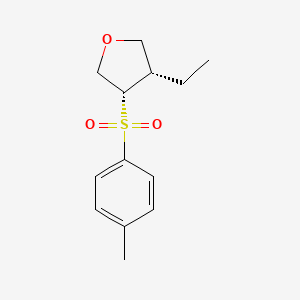

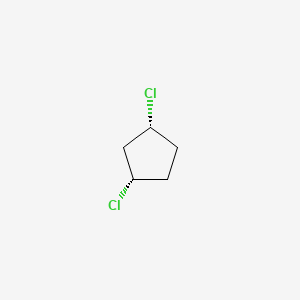
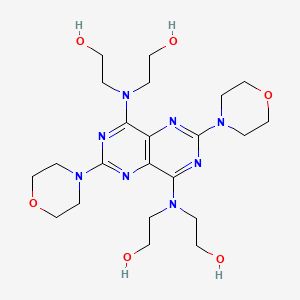
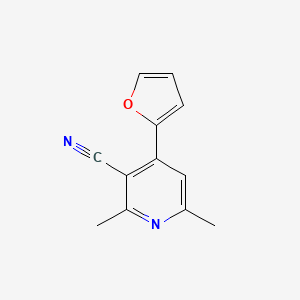
![Ethanone, 2-[[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-1-phenyl-](/img/structure/B12903290.png)

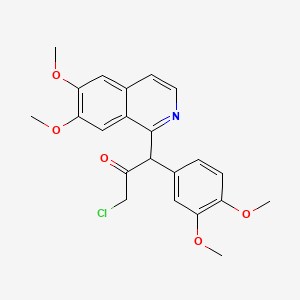
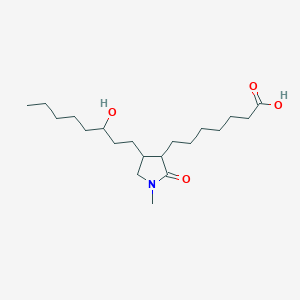
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
